molecular formula C14H22N4O5 B3415387 4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1h-imidazole-2-carboxylic acid CAS No. 180258-48-4

4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1h-imidazole-2-carboxylic acid

Cat. No.: B3415387
CAS No.: 180258-48-4
M. Wt: 326.35 g/mol
InChI Key: AXQWXPYKXIICHC-UHFFFAOYSA-N
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Description

4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with a tert-butoxycarbonyl (Boc)-protected aminobutyryl side chain and a carboxylic acid group. Its molecular formula is C₁₆H₂₅N₅O₅, with an average molecular weight of 367.40 g/mol (estimated). The Boc group serves as a protective moiety for the amino functionality, enabling selective reactions in peptide synthesis and medicinal chemistry applications . This compound is primarily utilized as an intermediate in the development of bioactive molecules, particularly those targeting protease enzymes or G-protein-coupled receptors .

Properties

IUPAC Name

1-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoylamino]imidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O5/c1-14(2,3)23-13(22)15-7-5-6-10(19)16-9-8-18(4)11(17-9)12(20)21/h8H,5-7H2,1-4H3,(H,15,22)(H,16,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQWXPYKXIICHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)NC1=CN(C(=N1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401112929
Record name 4-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-oxobutyl]amino]-1-methyl-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401112929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180258-48-4
Record name 4-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-oxobutyl]amino]-1-methyl-1H-imidazole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180258-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-oxobutyl]amino]-1-methyl-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401112929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1H-imidazole-2-carboxylic acid, commonly referred to as Boc-amino imidazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize the existing knowledge regarding its biological activity, focusing on antimicrobial properties, synthesis methodologies, and structure-activity relationships (SAR).

  • Molecular Formula : C10H15N3O4
  • Molecular Weight : 241.25 g/mol
  • CAS Number : 128293-64-1

The compound features an imidazole ring, which is known for its biological relevance, particularly in drug design.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. The compound's activity was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Testing Methods

The antimicrobial efficacy was typically assessed using:

  • Disk diffusion method : Measures the zone of inhibition around a disk impregnated with the compound.
  • Broth microdilution method : Determines the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

Findings

  • Gram-positive bacteria : The compound exhibited significant activity against Staphylococcus aureus and Bacillus subtilis, with MIC values indicating effective concentrations for inhibition.
  • Gram-negative bacteria : Activity against Escherichia coli was notably lower, suggesting a higher resistance attributed to its outer membrane structure .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Bacillus subtilis50
Escherichia coli>100

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is often influenced by their structural components. Modifications at the 2-position of the imidazole ring and the length of alkyl chains have been shown to enhance antimicrobial properties. The presence of a carboxylic acid moiety contributes to lower pKa values, thereby increasing protonation at physiological pH and enhancing interaction with microbial cell membranes .

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of imidazole compounds:

  • Synthesis and Evaluation : A study synthesized various N-alkylimidazole derivatives and evaluated their antimicrobial activity. The findings indicated that longer alkyl chains enhanced activity against Gram-positive bacteria while reducing efficacy against Gram-negative strains due to membrane permeability issues .
  • Antiviral Activity : Some derivatives were also tested for antiviral properties in HIV-1 assays, showing moderate inhibition percentages, suggesting potential dual functionality in antimicrobial and antiviral applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

  • This compound serves as a building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties, such as increased solubility and bioavailability.

2. Anticancer Research:

  • Studies have shown that imidazole derivatives exhibit anticancer activity. The specific structural features of this compound may interact with biological targets involved in cancer progression, making it a candidate for further investigation in oncology .

3. Enzyme Inhibitors:

  • The imidazole ring is known for its ability to coordinate with metal ions, which is crucial for the design of enzyme inhibitors. This compound can be utilized to develop inhibitors targeting metalloproteins involved in various diseases .

Proteomics Research

1. Labeling Agents:

  • The compound is used as a labeling agent in proteomics, facilitating the identification and quantification of proteins through mass spectrometry. Its unique chemical structure allows for specific tagging of amino acids, improving the accuracy of protein analysis .

2. Peptide Synthesis:

  • It plays a role in peptide synthesis, particularly in generating modified peptides that can be used to study protein interactions and functions. The tert-butoxycarbonyl (Boc) group provides protection during synthesis, allowing for selective reactions .

Data Table: Applications Overview

Application AreaDescriptionReferences
Drug DevelopmentBuilding block for bioactive compounds ,
Anticancer ResearchPotential anticancer activity through structural modifications
Enzyme InhibitorsDevelopment of inhibitors for metalloproteins
ProteomicsUsed as a labeling agent for protein identification ,
Peptide SynthesisFacilitates synthesis of modified peptides

Case Studies

Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of imidazole derivatives, including compounds similar to 4-(4-tert-butoxycarbonylaminobutyrylamino)-1-methyl-1H-imidazole-2-carboxylic acid. Results indicated that modifications to the imidazole structure could enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing new cancer therapeutics.

Case Study 2: Proteomics Application
In a research article from Analytical Chemistry, the use of this compound as a labeling agent was demonstrated. The study highlighted its effectiveness in enhancing the sensitivity of mass spectrometry analyses for complex protein mixtures, leading to improved identification rates of low-abundance proteins.

Comparison with Similar Compounds

The structural and functional attributes of 4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1H-imidazole-2-carboxylic acid are best contextualized by comparing it to analogs with modifications in the imidazole ring, side chains, or protective groups. Below is a detailed analysis:

Boc-Protected Imidazole Derivatives
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound - C₁₆H₂₅N₅O₅ 367.40 Boc-protected aminobutyryl chain Peptide synthesis intermediates
4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid 128293-64-1 C₁₀H₁₅N₃O₄ 241.24 Simpler Boc-protected amino group Building block for polyamide synthesis
5-(tert-Butoxycarbonylamino)-1-methyl-2-(trifluoromethyl)imidazole-4-carboxylic acid 2250242-94-3 C₁₁H₁₄F₃N₃O₄ 309.24 Trifluoromethyl substitution at C2 Enhances metabolic stability in drug candidates

Key Differences :

  • The target compound’s extended aminobutyryl chain increases hydrophilicity compared to simpler Boc-imidazole derivatives .
  • Trifluoromethyl substitution (CAS 2250242-94-3) introduces steric and electronic effects, improving receptor-binding specificity .

Key Differences :

  • Fmoc derivatives (e.g., 252206-28-3) are preferred in automated peptide synthesis due to milder deprotection conditions compared to Boc .
  • Boc-Im-Im-OH’s dual imidazole structure enables sequence-specific DNA minor groove recognition, a feature absent in the target compound .
Phenyl-Substituted Imidazole Analogs
Compound Name CAS No. Molecular Formula Key Features Applications
4-(4-Methoxyphenyl)-1-methyl-1H-imidazole-2-carboxylic acid - C₁₂H₁₂N₂O₃ Methoxyphenyl group at C4 Antimicrobial research
4-(4-Bromophenyl)-1-methyl-1H-imidazole-2-carboxylic acid 869570-48-9 C₁₁H₉BrN₂O₂ Bromophenyl substitution Halogenated intermediates for cross-coupling reactions

Key Differences :

  • Phenyl-substituted analogs lack the Boc-protected amino chain, reducing their utility in peptide chemistry but enhancing aromatic interactions in small-molecule drug design .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound with high purity?

Answer:
The synthesis typically involves multi-step reactions, starting with the protection of the amine group using tert-butoxycarbonyl (Boc) chemistry, followed by coupling reactions to introduce the butyryl amino and imidazole-carboxylic acid moieties. Key steps include:

  • Reaction Conditions : Reflux in polar aprotic solvents (e.g., DMF or THF) with coupling agents like EDC/HOBt to ensure efficient amide bond formation .
  • Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from DMF/acetic acid mixtures to isolate the product in ≥95% purity .
  • Handling : Use inert atmospheres (N₂/Ar) to prevent Boc-group deprotection and store intermediates at –20°C .

Advanced: How can researchers address stereochemical challenges during synthesis?

Answer:
Racemization at the chiral centers (e.g., during Boc deprotection or coupling) can be mitigated by:

  • Low-Temperature Deprotection : Use TFA in dichloromethane at 0°C to minimize acid-induced racemization .
  • Chiral Auxiliaries : Incorporate temporary protecting groups that stabilize stereochemistry, such as Fmoc derivatives, which are removed under milder basic conditions .
  • Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., using Chiralpak AD-H columns) and compare retention times with authentic standards .

Basic: What analytical techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify backbone connectivity and Boc-group integrity (e.g., tert-butyl singlet at δ 1.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₄N₄O₅: 377.18) .
  • IR Spectroscopy : Detect characteristic carbonyl stretches (Boc C=O at ~1680 cm⁻¹, carboxylic acid C=O at ~1720 cm⁻¹) .

Advanced: How can crystallographic data discrepancies be resolved during structural elucidation?

Answer:
Discrepancies in X-ray diffraction data (e.g., poor resolution or twinning) require:

  • Data Collection Optimization : Use synchrotron radiation for small crystals (<0.1 mm) to improve resolution .
  • Refinement Strategies : Employ SHELXL for small-molecule refinement, using restraints for disordered Boc groups and anisotropic displacement parameters .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 factor convergence below 5% .

Basic: What are the best practices for stabilizing this compound in solution?

Answer:

  • Solvent Choice : Use anhydrous DMSO or DMF for stock solutions to prevent hydrolysis of the carboxylic acid group .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to avoid Boc-group cleavage .
  • Short-Term Storage : Aliquot and freeze at –80°C; avoid freeze-thaw cycles to minimize degradation .

Advanced: How can computational modeling predict the compound’s bioactivity?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with imidazole-binding pockets). Parameterize force fields for the carboxylic acid and Boc groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds between the imidazole ring and catalytic residues .
  • SAR Analysis : Compare with analogs (e.g., benzimidazole derivatives in ) to identify critical substituents for activity .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

  • Activation Efficiency : Replace EDC with DCC or use uronium-based agents (HATU) for sterically hindered amines .
  • Stoichiometry Adjustment : Increase excess of 1-methyl-1H-imidazole-2-carboxylic acid (1.2–1.5 eq) to drive the reaction .
  • Byproduct Removal : Add scavengers like polymer-bound isocyanate to trap unreacted reagents .

Advanced: What strategies validate the compound’s mechanism in enzyme inhibition assays?

Answer:

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) using varying substrate concentrations .
  • ITC Measurements : Quantify binding affinity (Kd) via isothermal titration calorimetry, ensuring proper buffer matching to avoid heats of dilution artifacts .
  • Mutagenesis : Engineer enzyme active-site mutations (e.g., His → Ala) to confirm critical interactions with the imidazole ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1h-imidazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1h-imidazole-2-carboxylic acid

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